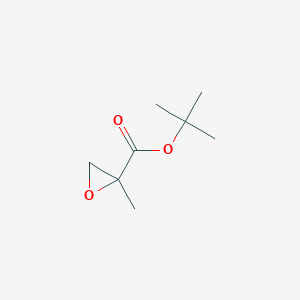
Tert-butyl 2-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a colorless liquid with a distinct odor and is primarily used in organic synthesis reactions . This compound is known for its role as an epoxidation reagent, making it valuable in the synthesis of various epoxy-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyloxirane-2-carboxylate can be synthesized through the reaction of 2-bromooxirane with tert-butyl alcohol under basic conditions . The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are carefully controlled to optimize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 2-methyloxirane-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-methyloxirane-2-carboxylate involves its ability to act as an electrophile due to the presence of the epoxide ring . This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl oxirane-2-carboxylate: Similar in structure but lacks the methyl group on the oxirane ring.
Tert-butyl 2-oxiranylmethyl carbonate: Contains a carbonate group instead of a carboxylate group.
Tert-butyl 2-methylpropan-2-yl oxycarbonyl carbonate: Similar in structure but contains an additional oxycarbonyl group.
Uniqueness
Tert-butyl 2-methyloxirane-2-carboxylate is unique due to the presence of both the tert-butyl and methyl groups, which influence its reactivity and stability . This combination of functional groups makes it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 2-methyloxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2,3)11-6(9)8(4)5-10-8/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAGZHPJACHPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














